4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide
CAS No.: 1801143-25-8
Cat. No.: VC13605374
Molecular Formula: C7H5N3O2S
Molecular Weight: 195.20 g/mol
* For research use only. Not for human or veterinary use.
![4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide - 1801143-25-8](/images/structure/VC13605374.png)
Specification
CAS No. | 1801143-25-8 |
---|---|
Molecular Formula | C7H5N3O2S |
Molecular Weight | 195.20 g/mol |
IUPAC Name | 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxamide |
Standard InChI | InChI=1S/C7H5N3O2S/c8-5(11)3-1-13-7-4(3)6(12)9-2-10-7/h1-2H,(H2,8,11)(H,9,10,12) |
Standard InChI Key | CENLVQSIEROTNB-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(S1)N=CNC2=O)C(=O)N |
Canonical SMILES | C1=C(C2=C(S1)N=CNC2=O)C(=O)N |
Introduction
Chemical Structure and Synthesis
Core Scaffold and Substituent Analysis
The thieno[2,3-d]pyrimidine nucleus consists of a thiophene ring fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. In 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide, the hydroxyl group at position 4 enhances hydrogen-bonding potential, while the carboxamide at position 5 introduces a polarizable moiety critical for target engagement. This substitution pattern aligns with pharmacophoric features observed in PI3K and mTOR inhibitors, where analogous thienopyrimidines exhibit high affinity for lipid kinase domains .
Pharmacological Properties
Anti-Proliferative Activity
Thieno[2,3-d]pyrimidine analogs demonstrate potent cytotoxicity against cancer cell lines. For instance, compound 3 (2-chloroethyl-substituted thienopyrimidine) exhibited an IC₅₀ of 13.42 μg/mL (0.045 μM) against MCF-7 breast cancer cells, while compound 4 (ethyl-substituted) showed selectivity for MCF-7 over normal mammary epithelial cells (MCF-10A) with a selectivity index (SI) of 12.7 . Although 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide lacks published cytotoxicity data, its structural similarity to these active derivatives suggests potential anti-tumor activity warranting experimental validation.
Compound | Target | IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
3 | MCF-7 | 0.045 | 5.8 |
4 | MCF-7 | 0.11 | 12.7 |
VIb | PI3Kβ/PI3Kγ | - | - |
Gefitinib | EGFR | 20.68 | - |
Mechanistic Insights and Molecular Interactions
Cell Cycle Modulation
Thieno[2,3-d]pyrimidines arrest cancer cells at the G1 phase by downregulating cyclin D1 and CDK4/6 expression . For 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide, the hydroxyl group may enhance interactions with cyclin-dependent kinases, while the carboxamide could stabilize binding via π-π stacking with aromatic residues in the kinase active site.
Computational Docking Predictions
Molecular docking studies of analogous compounds reveal that the thienopyrimidine core anchors into hydrophobic pockets, with substituents forming critical hydrogen bonds. For example, morpholine-substituted derivatives achieve binding energies comparable to PI-103, a known PI3K inhibitor . Similar simulations for 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide could predict affinity for EGFR or PI3Kγ, leveraging its dual polar substituents.
Toxicological Profile
Cytotoxicity and Phototoxicity
Future Directions and Applications
Structure-Activity Relationship (SAR) Optimization
Modifying the carboxamide moiety to include alkyl or aryl groups could enhance membrane permeability. For instance, replacing the carboxamide with a methylpiperazine group improved anti-proliferative activity in N4-substituted derivatives . Similarly, fluorination at the thiophene ring may increase metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume